3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate
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Overview
Description
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone (2,4-pentanedione) can react with phenylhydrazine to form 3-methyl-1-phenylpyrazole.
Esterification: The final step involves the esterification of the pyrazole derivative with 4-ethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scaling up the use of catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phenylsulfonyl group.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of sulfides or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of pyrazoles are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be explored for similar applications, particularly in the development of pharmaceuticals.
Medicine
Medicinal chemistry might investigate this compound for its potential therapeutic properties. Pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The phenylsulfonyl group could play a role in binding to active sites, while the pyrazole ring might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenylpyrazole: Lacks the phenylsulfonyl and ethoxybenzoate groups, making it less versatile.
4-(phenylsulfonyl)-1H-pyrazole: Similar but lacks the methyl and ethoxybenzoate groups.
1-phenyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazole: Similar but lacks the ethoxybenzoate group.
Uniqueness
The presence of both the phenylsulfonyl and ethoxybenzoate groups in 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate makes it unique. These groups enhance its reactivity and potential for diverse applications, distinguishing it from simpler pyrazole derivatives.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-3-31-21-16-14-19(15-17-21)25(28)32-24-23(33(29,30)22-12-8-5-9-13-22)18(2)26-27(24)20-10-6-4-7-11-20/h4-17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFQRBQEOAZNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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